![molecular formula C12H7F3N4 B5645348 7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5645348.png)
7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a phenyl group at the 7th position and a trifluoromethyl group at the 5th position of the triazolo[1,5-a]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole with trifluoroacetic anhydride under acidic conditions to form the desired triazolopyrimidine ring . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoromethyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolopyrimidine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced triazolopyrimidine analogs.
Scientific Research Applications
7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anti-malarial agent due to its ability to inhibit Plasmodium falciparum.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in anti-malarial applications, it inhibits the enzyme dihydroorotate dehydrogenase in Plasmodium falciparum, disrupting the parasite’s pyrimidine biosynthesis pathway . This inhibition leads to the accumulation of toxic intermediates and ultimately the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but different substitution pattern.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
7-phenyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4/c13-12(14,15)10-6-9(8-4-2-1-3-5-8)19-11(18-10)16-7-17-19/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGPTHYWHIQUGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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